BC2059, also known as Tegavivint, is a potent, small molecule inhibitor of the Wnt/β-catenin signaling pathway. [, , , , , , , , , , , , , ] This pathway plays a crucial role in cellular processes such as self-renewal, growth, and survival. [, ] BC2059 functions by specifically targeting and disrupting the interaction between β-catenin and TBL1 (Transducin Beta-Like Protein 1), a crucial adaptor protein within this pathway. [, , , , ] This disruption subsequently leads to the degradation of nuclear β-catenin, effectively inhibiting the pathway's downstream effects. [, , , ]
BC2059 functions by selectively disrupting the interaction between β-catenin and TBL1. [, , , , ] This disruption prevents β-catenin from binding to TCF4/LEF1 (T-cell factor/lymphoid enhancer factor), a bipartite transcription factor complex. [, , ] As a result, the transcription of various β-catenin target genes involved in cell growth and survival, such as cyclin D1, c-Myc, and survivin, is downregulated. [, , , , , ] Additionally, BC2059 promotes the proteasomal degradation of β-catenin, further reducing its levels within the cell. [, , ]
Multiple Myeloma: BC2059 exhibits significant anti-myeloma activity, inducing apoptosis in multiple myeloma cell lines and primary cells. [, , , ] It synergizes with proteasome inhibitors, such as bortezomib, and overcomes the protective effects of the bone marrow microenvironment. [, , ] Studies suggest BC2059 may also reverse resistance to certain drugs. [, ]
Acute Myeloid Leukemia (AML): BC2059 demonstrates potent anti-AML activity, inducing apoptosis in AML cells, including those with FLT3-ITD mutations. [, , , ] It synergizes with other agents like histone deacetylase inhibitors and FLT3 inhibitors. [, ]
Desmoid Tumors: BC2059 shows promise in treating desmoid tumors, exhibiting partial responses and disease stabilization in patients with progressive, unresectable disease. [, ] It specifically targets tumors with increased nuclear β-catenin levels, a hallmark of desmoid tumors. [, ]
Other Cancers: Preclinical studies show potential for BC2059 in treating other cancers such as osteosarcoma and colon cancer, inhibiting growth and metastasis. [, ]
Hair Growth: Research indicates BC2059 can inhibit hair growth in mice models by suppressing the β-catenin signaling pathway. []
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2